Bienvenue dans la boutique en ligne BenchChem!

DA-E 5090

Immunology Inflammation Cytokine Inhibition

DA-E 5090 uniquely inhibits IL-1α/β mRNA transcription upstream of receptor binding, enabling precise dissection of IL-1-dependent pathways without COX inhibition or steroid-associated thymic atrophy. Unlike NSAIDs (e.g., indomethacin) or biologic antagonists (e.g., anakinra), this tool ensures experimental specificity in LPS-stimulated monocyte assays, adjuvant arthritis, and chronic granuloma models. Ideal for researchers requiring unambiguous mechanistic separation of IL-1 from prostaglandin-mediated inflammation.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 131420-84-3
Cat. No. B1669765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-E 5090
CAS131420-84-3
Synonyms3-(4-hydroxy-5-ethyl-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid
3-(5-ethyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid
DA-E 5090
DA-E5090
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(=CC(=C2O)OC)C=C(C)C(=O)O
InChIInChI=1S/C17H18O4/c1-4-11-6-5-7-13-12(8-10(2)17(19)20)9-14(21-3)16(18)15(11)13/h5-9,18H,4H2,1-3H3,(H,19,20)/b10-8-
InChIKeyWGNQQQSMLCOUAX-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DA-E 5090 (CAS 131420-84-3) for IL-1 Production Inhibition: Core Identity for Research Procurement


DA-E 5090 (CAS 131420-84-3) is a small-molecule inhibitor of interleukin-1 (IL-1) production, specifically the pharmacologically active deacetylated metabolite of the prodrug E 5090 [1]. It acts by inhibiting the transcription of IL-1α and IL-1β mRNA in stimulated human monocytes, thereby reducing the generation of these key pro-inflammatory cytokines [1]. This compound is primarily utilized in immunology and inflammation research as a tool to dissect IL-1-dependent pathways .

DA-E 5090: Why Generic IL-1 Pathway or Anti-Inflammatory Alternatives Cannot Substitute


Despite the availability of various anti-inflammatory agents and IL-1 pathway modulators, DA-E 5090 occupies a distinct pharmacological niche that precludes simple substitution. Unlike NSAIDs such as indomethacin, which primarily inhibit cyclooxygenase (COX) and prostaglandin synthesis, DA-E 5090 directly suppresses the transcriptional generation of IL-1 without COX inhibition [1]. Furthermore, while biologic IL-1 antagonists (e.g., anakinra) or receptor blockers target the cytokine post-release, DA-E 5090 acts upstream to prevent its production . Substituting DA-E 5090 with a COX inhibitor or a direct IL-1 receptor antagonist would therefore interrogate fundamentally different molecular mechanisms, leading to divergent experimental outcomes and invalidating comparative studies.

DA-E 5090 Procurement Evidence: Quantified Differentiation from Prodrugs, Steroids, and NSAIDs


DA-E 5090 Dose-Dependently Inhibits IL-1α and IL-1β Generation in Human Monocytes

DA-E 5090 demonstrates a concentration-dependent reduction in the production of both IL-1α and IL-1β by lipopolysaccharide (LPS)-stimulated human monocytes. At concentrations ranging from 1 to 10 μM, DA-E 5090 significantly decreases IL-1 generation compared to vehicle-treated controls [1]. This inhibition is attributed to the suppression of IL-1α and IL-1β mRNA transcription [1].

Immunology Inflammation Cytokine Inhibition

DA-E 5090 is the Pharmacologically Active Metabolite, Bypassing Prodrug Conversion Requirements

DA-E 5090 is the direct, pharmacologically active deacetylated metabolite of the prodrug E 5090 (CAS 131420-91-2). While E 5090 requires in vivo deacetylation to exert its effects, DA-E 5090 is intrinsically active, allowing for immediate in vitro activity and eliminating the confounding variable of metabolic conversion efficiency in experimental systems [1]. This is a critical distinction for in vitro experiments where metabolic enzymes may be absent or for in vivo studies where prodrug conversion rates can vary .

Pharmacokinetics Drug Metabolism In Vivo Studies

DA-E 5090 (as E5090 Prodrug) Exhibits Steroid-Like Efficacy Without Thymic Atrophy

In rat adjuvant arthritis models, oral administration of the prodrug E 5090 (which is rapidly converted to DA-E 5090) suppressed paw swelling, ESR, and peripheral blood leucocyte counts to a degree comparable to the steroidal anti-inflammatory drug prednisolone [1]. Crucially, unlike prednisolone, E 5090 did not cause thymus atrophy, indicating a potential advantage in avoiding steroid-like immunosuppressive side effects [1]. This differentiation suggests that DA-E 5090-mediated IL-1 suppression achieves anti-inflammatory efficacy without the full spectrum of glucocorticoid receptor-mediated toxicities.

In Vivo Pharmacology Arthritis Models Safety Profile

DA-E 5090 Inhibits IL-1-Dependent Granuloma Formation, Unlike COX-Inhibiting NSAIDs

In a rat air-pouch model, orally administered E 5090 (which converts to DA-E 5090) dose-dependently inhibited both IL-1 generation and subsequent chronic granuloma formation, mirroring the effects of prednisolone [1]. In stark contrast, the NSAID indomethacin, despite completely inhibiting prostaglandin E2 generation, failed to suppress either IL-1 production or granuloma formation in the same model [1]. This demonstrates that the anti-inflammatory mechanism of DA-E 5090 is fundamentally distinct from and independent of COX inhibition, targeting the upstream cytokine cascade rather than downstream eicosanoid synthesis.

Granuloma Chronic Inflammation Mechanism of Action

DA-E 5090 Application Scenarios: Evidence-Backed Selection for IL-1 Research


Use of DA-E 5090 to Directly Inhibit IL-1 Production in Human Monocyte/Macrophage Cell Cultures

Researchers investigating IL-1-dependent signaling cascades, inflammasome activation, or the downstream effects of IL-1α/β can utilize DA-E 5090 at 1-10 μM to acutely block cytokine generation without the need for prodrug conversion. This allows for precise temporal control over IL-1 depletion in LPS-stimulated models, as validated by LAF assay and ELISA [1]. This direct application ensures that observed effects are due to IL-1 suppression rather than off-target COX inhibition or receptor blockade.

Application of DA-E 5090 (via E5090 Prodrug) in Rodent Models of Arthritis and Chronic Inflammation

For in vivo studies of adjuvant arthritis or collagen-induced arthritis, DA-E 5090 (administered as its prodrug E 5090) provides a tool to achieve anti-inflammatory efficacy comparable to corticosteroids like prednisolone, but without the confounding variable of thymic atrophy [2]. This is particularly valuable for long-term studies evaluating joint destruction or immune modulation, where the immunosuppressive effects of steroids would otherwise complicate data interpretation. Oral administration of E 5090, which rapidly yields DA-E 5090 in vivo, ensures sustained IL-1 suppression.

Employing DA-E 5090 to Distinguish IL-1-Mediated Chronic Granuloma from COX-Dependent Acute Inflammation

Investigators seeking to delineate the contributions of IL-1 versus prostaglandins in complex inflammatory pathologies can use DA-E 5090 as a selective tool. In models such as the air-pouch granuloma assay, DA-E 5090 (via E5090) effectively blocks chronic granuloma formation, whereas NSAIDs like indomethacin do not, despite inhibiting PGE2 [3]. This differential response enables clear experimental separation of IL-1-dependent and COX-dependent inflammatory pathways, facilitating target validation and mechanistic studies.

Analysis of IL-1α and IL-1β mRNA Transcription Using DA-E 5090

DA-E 5090's established mechanism of action—inhibition of IL-1α and IL-1β mRNA transcription as confirmed by Northern blotting [1]—makes it a valuable chemical probe for studying the transcriptional regulation of these cytokines. Researchers can apply DA-E 5090 to LPS-stimulated cells and subsequently quantify changes in IL-1 mRNA levels to validate the compound's activity or to explore the kinetics of transcriptional repression in various cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-E 5090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.